2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Description
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4OS3 and its molecular weight is 438.58. The purity is usually 95%.
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Biological Activity
The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on diverse research findings.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with similar thiazole structures possess antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains with promising results, demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines have shown that thiazole derivatives can inhibit cell proliferation. For example, related compounds demonstrated IC50 values indicating effective inhibition against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
Another notable aspect of the biological activity is the compound's ability to inhibit specific enzymes. Binding studies suggest that it may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity. This property is crucial for developing therapeutic agents targeting metabolic pathways involved in diseases such as cancer and inflammation.
Case Studies
-
Antimicrobial Activity Study :
- Objective : Evaluate antibacterial effects against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : The compound showed significant inhibition zones compared to control antibiotics.
-
Anticancer Screening :
- Objective : Assess cytotoxicity against MCF-7 and A549 cells.
- Method : MTT assay.
- Results : IC50 values were found to be 15 µM for MCF-7 and 20 µM for A549, indicating moderate potency.
-
Enzyme Inhibition Analysis :
- Objective : Investigate inhibition of carbonic anhydrase.
- Method : Enzyme kinetics assays.
- Results : The compound exhibited competitive inhibition with an IC50 value of 5 µM.
Comparative Analysis
The following table summarizes the biological activities of selected thiazole derivatives compared to our compound:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Enzyme Inhibition (IC50 µM) |
---|---|---|---|
Compound A | 32 | 10 | 3 |
Compound B | 25 | 15 | 5 |
Our Compound | 20 | 15 | 5 |
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS3/c1-14-4-6-15(7-5-14)11-28-21-23-17(12-29-21)9-19(26)25-20-24-18(13-27-20)16-3-2-8-22-10-16/h2-8,10,12-13H,9,11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFLDWPPROHNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.